1,2,3,7,9-Pentabromo-dibenzofuran
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Overview
Description
1,2,3,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr₃) to enhance the bromination efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or thiolate (S⁻) ions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium amide (KNH₂) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated dibenzofuran derivatives, while oxidation reactions can produce dibenzofuran carboxylic acids .
Scientific Research Applications
1,2,3,7,9-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying the environmental fate and behavior of brominated organic compounds.
Toxicology: Investigating the toxicological effects of polybrominated dibenzofurans on living organisms.
Material Science: Developing flame retardants and other materials with enhanced thermal stability.
Analytical Chemistry: Serving as a reference standard for the analysis of brominated compounds in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,7,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances. This pathway is crucial for understanding the compound’s biochemical and toxicological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 1,2,3,4,7-Pentabromo-dibenzofuran
- 1,2,3,6,7-Pentabromo-dibenzofuran
Uniqueness
1,2,3,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interaction with biological targets. Compared to other pentabromo-dibenzofurans, it may exhibit different toxicological profiles and environmental behaviors, making it a compound of particular interest in scientific research .
Properties
CAS No. |
617708-00-6 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H |
InChI Key |
VWQMEHXFJWNTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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